molecular formula F6H12NiO6Si B3422569 Hexafluorosilicon(2-);nickel(2+);hexahydrate CAS No. 26045-73-8

Hexafluorosilicon(2-);nickel(2+);hexahydrate

Cat. No.: B3422569
CAS No.: 26045-73-8
M. Wt: 308.86 g/mol
InChI Key: DRKXNSFDNAORRG-UHFFFAOYSA-N
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Description

Contextual Significance within Coordination Chemistry and Materials Science

In coordination chemistry, nickel(II) hexafluorosilicate (B96646) hexahydrate is a prime example of a hydrated metal complex. The central nickel atom is coordinated by six water molecules, forming a well-defined octahedral geometry that is a common coordination environment for Ni(II) ions. researchgate.netmdpi.com The study of such complexes is fundamental to understanding ligand-metal interactions, electronic structures, and magnetic properties of transition metal compounds.

In materials science, the compound is recognized as a valuable precursor for synthesizing a variety of nickel-containing materials. smolecule.com Its applications include use in electroplating and as a component in metal surface treatments. The general properties of nickel, such as high resistance to corrosion and heat, make its compounds desirable for developing robust alloys and specialty materials for the aerospace, power generation, and chemical processing industries. neonickel.comrefractorymetal.org Furthermore, the fluorosilicate component has established uses in wood preservation and the formulation of hardened concretes. wikipedia.org

Overview of Ni(II) Hexahydrate Complexes and Fluorosilicate Anions

The properties of Hexafluorosilicon(2-);nickel(2+);hexahydrate are best understood by examining its constituent ions.

Nickel(II) Hexahydrate Complexes: The nickel(II) ion (Ni²⁺) is a d⁸ transition metal ion that most commonly forms complexes with octahedral or square-planar geometries. mdpi.com In aqueous solutions and many hydrated crystalline salts, it exists as the hexa-aqua nickel(II) complex, [Ni(H₂O)₆]²⁺. This complex imparts a characteristic green color to the compound. wikipedia.org The water molecules act as ligands, donating lone pairs of electrons to the nickel center. These complexes are relatively stable and serve as a readily available source of Ni(II) ions for various chemical reactions. mdpi.com

Fluorosilicate Anions: The hexafluorosilicate anion, [SiF₆]²⁻, is the conjugate base of the strong acid, hexafluorosilicic acid (H₂SiF₆). wikipedia.org This anion features a central silicon atom in a +4 oxidation state, octahedrally coordinated to six fluoride (B91410) ions. wikipedia.org Hexafluorosilicic acid is primarily obtained as a co-product during the production of phosphate (B84403) fertilizers from fluoride-containing minerals. wikipedia.org In aqueous environments, fluorosilicates can react with water to generate hydrofluoric acid and silicic acid. noaa.gov The anion is known for its ability to form stable crystalline salts with a variety of cations.

Table 2: General Properties of Constituent Ions

Ion/Complex Key Characteristics
[Ni(H₂O)₆]²⁺ Octahedral coordination geometry; Green color; Common and stable form of Ni(II) in aqueous media; Acts as a source of Ni(II) ions. wikipedia.orgmdpi.com

| [SiF₆]²⁻ | Octahedral coordination geometry; Derived from hexafluorosilicic acid; Reacts with water. wikipedia.orgwikipedia.orgnoaa.gov |

Historical Development of Academic Inquiry into this compound

Specific historical documentation detailing the initial discovery and study of nickel(II) hexafluorosilicate hexahydrate is not extensively recorded. However, its academic inquiry can be situated within the broader historical development of both coordination chemistry and industrial chemistry.

The study of hydrated metal salts gained significant momentum in the late 19th and early 20th centuries with the work of chemists like Alfred Werner, who laid the foundation for modern coordination theory. The investigation of crystalline structures of hydrated double salts, such as the Tutton's salts (e.g., nickel ammonium (B1175870) sulfate (B86663) hexahydrate), provided early insights into the nature of metal-ligand bonding and octahedral coordination, which is central to the structure of NiSiF₆·6H₂O. arizona.edu

The hexafluorosilicate anion became widely available for study as a result of industrial advancements in the 20th century, particularly the wet phosphoric acid process for fertilizer production, which generates hexafluorosilicic acid as a byproduct. wikipedia.org This availability spurred research into its salts and their potential applications, including those involving nickel.

Scope and Objectives of Contemporary Research Endeavors

Modern research involving nickel(II) hexafluorosilicate hexahydrate and its components is diverse, reflecting the compound's versatility. Key areas of contemporary investigation include:

Advanced Materials Synthesis: The compound continues to be explored as a precursor for creating nickel-based nanomaterials, catalysts, and thin films. For instance, nickel-containing compounds are used to synthesize nickel oxide (NiO) films, which function as hole transport layers in dye-sensitized solar cells.

Fluorination Chemistry: Leveraging the fluoride content, research is exploring the use of related nickel complexes in novel fluorination reactions, which are critical for synthesizing pharmaceuticals and agrochemicals. google.com

Development of Silicon-Based Materials: The parent acid, H₂SiF₆, is being investigated as an economical silicon source for producing high-value materials like mesostructured silica (B1680970) (e.g., MCM-41) and zeolites, moving from a hazardous waste product to a valuable resource. acs.org

Supramolecular Chemistry: The hexafluorosilicate anion itself is a subject of study in supramolecular chemistry, where its size, shape, and charge influence the assembly of complex host-guest systems. nih.gov Researchers are investigating its binding properties and its inadvertent formation from the reaction of fluoride ions with silica-based glassware. nih.gov

The overarching objective of this research is to harness the unique chemical properties of both the nickel cation and the hexafluorosilicate anion to develop new functional materials, efficient chemical processes, and innovative technologies.

Properties

IUPAC Name

hexafluorosilicon(2-);nickel(2+);hexahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6Si.Ni.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXNSFDNAORRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6H12NiO6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155907
Record name Nickel hexafluorosilicate hexahydrate
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Molecular Weight

308.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26045-73-8
Record name Nickel hexafluorosilicate hexahydrate
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Record name 26045-73-8
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Synthetic Methodologies and Crystallization Engineering of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Solution-Based Synthesis Protocols

Solution-based methods are the most common routes for the synthesis of nickel(II) hexafluorosilicate (B96646) hexahydrate due to their scalability and control over product purity. These protocols typically involve the reaction of soluble nickel salts with a source of the hexafluorosilicate anion in an aqueous medium.

The primary synthesis route involves a metathesis reaction, also known as a double displacement reaction, in an aqueous solution. This pathway leverages the high solubility of nickel salts and the availability of hexafluorosilicic acid derivatives. A common approach is the reaction between a soluble nickel(II) salt, such as nickel(II) sulfate (B86663) (NiSO₄) or nickel(II) chloride (NiCl₂), and a hexafluorosilicate salt, like potassium hexafluorosilicate (K₂SiF₆).

The reaction between nickel sulfate and potassium hexafluorosilicate can be represented as: NiSO₄(aq) + K₂SiF₆(aq) → NiSiF₆(aq) + K₂SO₄(aq)

Upon concentration of the resulting solution, the less soluble potassium sulfate can be partially removed, and subsequent cooling or evaporation leads to the crystallization of nickel(II) hexafluorosilicate hexahydrate.

Another significant pathway is the direct neutralization reaction between a nickel(II) base, such as nickel(II) carbonate (NiCO₃) or nickel(II) hydroxide (B78521) (Ni(OH)₂), and hexafluorosilicic acid (H₂SiF₆).

The reaction with nickel carbonate is as follows: NiCO₃(s) + H₂SiF₆(aq) + 5H₂O(l) → NiSiF₆·6H₂O(aq) + CO₂(g)

This method is advantageous as one of the byproducts, carbon dioxide, is a gas that evolves from the solution, driving the reaction forward and simplifying purification. The resulting aqueous solution of nickel(II) hexafluorosilicate can then be subjected to crystallization.

Table 1: Common Reaction Pathways for Nickel(II) Hexafluorosilicate Synthesis

Reactant 1 Reactant 2 Reaction Type Primary Product Byproduct
Nickel(II) Sulfate (NiSO₄) Potassium Hexafluorosilicate (K₂SiF₆) Metathesis Nickel(II) Hexafluorosilicate (NiSiF₆) Potassium Sulfate (K₂SO₄)
Nickel(II) Carbonate (NiCO₃) Hexafluorosilicic Acid (H₂SiF₆) Neutralization Nickel(II) Hexafluorosilicate (NiSiF₆) Carbon Dioxide (CO₂), Water (H₂O)

Controlled precipitation is employed to manipulate the particle size, morphology, and purity of the resulting nickel(II) hexafluorosilicate hexahydrate. This is achieved by carefully managing the physicochemical conditions of the solution to influence nucleation and crystal growth rates. journalirjpac.com Key parameters include pH, temperature, reactant concentration, and the rate of reagent addition.

By adjusting the pH of the reaction medium, the solubility of the nickel salt can be controlled, thereby influencing the supersaturation level of the solution. For instance, in the synthesis involving nickel hydroxide, the precipitation of Ni(OH)₂ is highly pH-dependent. journalirjpac.comresearchgate.net Maintaining a specific pH range ensures the controlled formation of the desired nickel hexafluorosilicate product while minimizing the precipitation of unwanted nickel hydroxides or basic salts. journalirjpac.com Techniques such as homogeneous precipitation, where the precipitating agent is generated in situ, can be adapted to yield more uniform and crystalline particles.

Single Crystal Growth Techniques for Structural Elucidation

Growing large, high-quality single crystals is essential for definitive structural analysis using techniques like X-ray diffraction.

The slow evaporation technique is a widely used and straightforward method for growing single crystals of water-soluble salts like nickel(II) hexafluorosilicate hexahydrate. nih.govresearchgate.netdnu.dp.ua The process begins with the preparation of a saturated or slightly undersaturated solution of the compound in a suitable solvent, typically water. researchgate.net The solution is filtered to remove any particulate impurities and then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days to weeks. researchgate.netresearchgate.net As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth. researchgate.net The rate of evaporation is a critical parameter; a slower rate generally promotes the growth of fewer, larger, and higher-quality crystals. nih.gov

Table 2: Parameters for Slow Evaporation Crystal Growth

Parameter Condition Rationale
Solvent High-purity water NiSiF₆·6H₂O is highly soluble in water.
Temperature Constant room temperature Avoids rapid changes in solubility and evaporation rate.
Atmosphere Dust-free, controlled airflow Prevents impurity inclusion and controls evaporation rate.

Hydrothermal and solvothermal methods are powerful techniques for synthesizing and crystallizing materials that may be difficult to obtain under ambient conditions. researchgate.net These methods involve chemical reactions in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. researchgate.netrsc.org For hydrothermal synthesis, the solvent is water, while solvothermal synthesis employs organic solvents. researchgate.net

These techniques can promote the formation of unique crystalline phases and morphologies. rsc.orgresearchgate.net In the context of nickel(II) hexafluorosilicate, a precursor solution containing nickel salts and a fluoride (B91410) source would be heated in an autoclave. researchgate.net Typical conditions might involve temperatures ranging from 120-200°C for several hours or days. researchgate.net The high temperature and pressure increase the solubility of reactants and facilitate the formation of well-defined crystals upon cooling. This method allows for precise control over crystal morphology by varying parameters such as temperature, pressure, reaction time, and the presence of additives or surfactants. rsc.org

Influence of Reaction Parameters on Crystalline Morphology and Purity

The final properties of the crystalline product are heavily dependent on the synthesis and crystallization conditions. nih.gov Control over these parameters is key to engineering materials with desired characteristics.

The morphology, including the size and shape of the crystals, is influenced by factors such as the rate of reaction, temperature, and the presence of surfactants or other additives. researchgate.net For example, higher supersaturation levels, often caused by rapid cooling or fast evaporation, tend to favor rapid nucleation, resulting in a large number of small crystals. Conversely, slow, controlled conditions promote crystal growth over nucleation, leading to larger, more well-defined crystals. researchgate.net

The purity of the final product is a critical concern, particularly for applications in fields like battery technology. nih.govrsc.org Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface. rsc.org For instance, if starting with nickel sulfate, residual sulfate ions or cations from other salts (like magnesium, which has a similar ionic radius to nickel) can co-crystallize, reducing the purity of the final product. nih.govrsc.org The pH of the crystallization solution is also crucial, as deviations can lead to the co-precipitation of nickel hydroxides or other basic salts. researchgate.netntnu.no Purification techniques, such as recrystallization or washing the crystals with a saturated solution (repulping), are often employed to enhance the purity of the nickel(II) hexafluorosilicate hexahydrate crystals. nih.gov

Table 3: Compound Names

Compound Name Chemical Formula
Hexafluorosilicon(2-);nickel(2+);hexahydrate NiSiF₆·6H₂O
Nickel(II) Hexafluorosilicate Hexahydrate NiSiF₆·6H₂O
Nickel(II) Sulfate NiSO₄
Potassium Hexafluorosilicate K₂SiF₆
Nickel(II) Chloride NiCl₂
Potassium Sulfate K₂SO₄
Nickel(II) Carbonate NiCO₃
Hexafluorosilicic Acid H₂SiF₆

Advanced Structural Characterization and Crystallography of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a cornerstone technique for the precise determination of crystal structures. Through the analysis of diffraction patterns produced by the interaction of X-rays with a single crystal, a detailed model of the atomic arrangement can be constructed.

Determination of Space Group and Lattice Parameters

Early and definitive work on the crystal structure of nickel(II) hexafluorosilicate (B96646) hexahydrate has established its crystallographic parameters. The compound crystallizes in the trigonal crystal system, specifically belonging to the space group R3. nih.gov This space group is characterized by a threefold rotational axis of rotoinversion.

The lattice parameters for the hexagonal unit cell have been determined with high precision.

ParameterValue (Å)
a9.313 (3)
c9.623 (2)

These parameters define the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. The structure is isomorphous with the corresponding cobalt(II) and zinc(II) hexafluorosilicate hexahydrates. nih.gov

Elucidation of Coordination Geometry around Nickel(II) Centers

The single-crystal X-ray diffraction analysis reveals that the nickel(II) ion is not directly bonded to the hexafluorosilicate anion. Instead, it is coordinated by six water molecules, forming a distinct cationic complex, [Ni(H₂O)₆]²⁺. nih.gov

The coordination geometry around the central nickel(II) ion is octahedral. The six water molecules are situated at the vertices of an octahedron, with the nickel ion at the center. The oxygen atoms of the water molecules are directed towards the nickel ion, forming Ni-O bonds. The average Ni-O bond length has been determined to be 2.047 Å. nih.gov These [Ni(H₂O)₆]²⁺ octahedra are one of the fundamental building blocks of the crystal structure.

Analysis of Hexafluorosilicate Anion Conformation

The other primary structural component is the hexafluorosilicate anion, [SiF₆]²⁻. This anion also possesses an octahedral geometry, with a central silicon atom bonded to six fluorine atoms. The average Si-F bond distance is approximately 1.676 Å. nih.gov

A notable feature of the crystal structure is the presence of disorder in the hexafluorosilicate anions. The fluorine atoms have been found to occupy two distinct positions that are not related by any symmetry element, and these positions have unequal occupancy. nih.gov This disorder indicates that the [SiF₆]²⁻ octahedra are not perfectly static within the crystal lattice but rather exhibit a degree of orientational or positional variability. This can be a result of thermal motion or the presence of multiple, energetically similar orientations of the anion within the crystal packing. A more detailed analysis of this disorder would require advanced refinement models that can accurately describe the populations and anisotropic displacement parameters of the disordered fluorine atoms.

Neutron Diffraction Studies of Hydration Shells and Hydrogen Bonding

While X-ray diffraction provides excellent information on the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction, on the other hand, scatters off atomic nuclei and is particularly sensitive to the positions of hydrogen (or its isotope, deuterium). As such, neutron diffraction is an indispensable tool for elucidating the details of hydration shells and hydrogen bonding networks in crystalline hydrates. To date, a specific, comprehensive neutron diffraction study on Hexafluorosilicon(2-);nickel(2+);hexahydrate has not been reported in the surveyed literature. The following sections, therefore, discuss the expected insights that such a study would provide, based on the known crystal structure from X-ray diffraction and general principles of neutron scattering in hydrated systems.

Proton Dynamics and Water Molecule Orientations

A dedicated neutron diffraction study would be instrumental in precisely determining the orientations of the six water molecules coordinating the nickel(II) ion. This includes the determination of the O-H bond lengths and the H-O-H bond angles within the crystal lattice. Furthermore, such an investigation could reveal details about the dynamics of these water molecules, such as librational (rocking) motions and potential rotational or jump diffusion processes. Techniques like quasielastic neutron scattering (QENS) are particularly powerful for probing the timescale and geometry of such molecular motions. Understanding these proton dynamics is crucial for a complete picture of the hydration shell's behavior.

Network Formation via Extensive Hydrogen Bonding

The crystal structure of this compound is held together by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the fluorine atoms of the hexafluorosilicate anions, which act as acceptors.

Comparative Crystallographic Studies with Isostructural Metal Hexafluorosilicate Hexahydrates

Nickel(II) hexafluorosilicate hexahydrate, NiSiF₆·6H₂O, is a member of a series of isostructural compounds with the general formula MSiF₆·6H₂O, where M can be a divalent metal cation such as Cobalt (Co), and Zinc (Zn). iucr.org These compounds crystallize in the trigonal system, with the space group R-3. iucr.org The crystal structure is characterized by a rhombohedrally distorted CsCl-type packing of complex ions, where the [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra are situated at the corners and the center of the rhombohedral unit cell.

Single-crystal X-ray diffraction studies have provided precise crystallographic data for these compounds, revealing subtle but significant differences in their unit cell parameters and bond lengths. These variations are primarily attributed to the differing ionic radii of the central metal cations. A comparative analysis of the crystallographic data for the nickel, cobalt, and zinc analogues highlights these structural relationships. iucr.org

CompoundCrystal SystemSpace Groupa (Å)c (Å)V (ų)Z
NiSiF₆·6H₂OTrigonalR-39.313(3)9.623(2)722.8(4)3
CoSiF₆·6H₂OTrigonalR-39.366(2)9.730(4)738.5(4)3
ZnSiF₆·6H₂OTrigonalR-39.363(3)9.690(5)735.6(5)3

Table 1: Comparative crystallographic data for isostructural metal hexafluorosilicate hexahydrates. iucr.org

The data clearly indicates that the unit cell dimensions are influenced by the size of the divalent metal cation. The ionic radius of Ni²⁺ (0.69 Å) is smaller than that of Co²⁺ (0.745 Å) and Zn²⁺ (0.74 Å), which is reflected in the smaller unit cell volume of the nickel compound. This trend is consistent with the principles of crystal packing, where smaller cations result in a more compact crystal lattice.

The internal structure of these compounds consists of discrete [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. The metal cation is coordinated to six water molecules, forming a hydrated complex cation, while the silicon atom is centrally located within an octahedron of fluorine atoms. The arrangement of these octahedra and the extensive network of hydrogen bonds between the water molecules and the fluorine atoms are crucial in stabilizing the crystal structure.

Investigations of Structural Disorder and Twinning Phenomena

Detailed crystallographic refinement of nickel(II) hexafluorosilicate hexahydrate and its isostructural analogues has revealed the presence of structural disorder, specifically concerning the fluorine atoms of the [SiF₆]²⁻ anion. iucr.org This disorder involves the fluorine atoms occupying two distinct positions with unequal occupancy. iucr.org This phenomenon suggests that the [SiF₆]²⁻ octahedra are not perfectly static within the crystal lattice but rather exhibit a degree of rotational or librational freedom.

The disordered nature of the fluorine positions has been a subject of careful crystallographic analysis. The refinement of the crystal structure is often improved by modeling the fluorine atoms as being distributed over two closely spaced sites. This indicates a dynamic or static disorder where the orientation of the [SiF₆]²⁻ octahedron is not uniform throughout the crystal.

Twinning is a common phenomenon in crystals where two or more individual crystals, known as twin components, are intergrown in a symmetrical manner. While specific studies focusing solely on twinning phenomena in nickel(II) hexafluorosilicate hexahydrate are not extensively documented in the reviewed literature, the potential for twinning exists, particularly in crystals grown under non-ideal conditions. Twinning can arise during crystal growth, phase transitions, or as a result of mechanical stress. In the context of the rhombohedral symmetry of NiSiF₆·6H₂O, various twin laws could theoretically be applicable. The identification and characterization of twinning would require detailed analysis of diffraction patterns, where the superposition of reciprocal lattices from the different twin components can be observed.

Electronic Structure and Bonding Analysis of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Spectroscopic Probes of Electronic States

The electronic structure of Hexafluorosilicon(2-);nickel(2+);hexahydrate is dictated by the arrangement of electrons in the constituent ions, particularly the nickel(II) cation. Spectroscopic techniques are invaluable for probing the energy levels of these electronic states and providing insight into the bonding and coordination environment of the nickel center.

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Ligand Field Theory

The vibrant green color of this compound arises from the electronic transitions within the d-orbitals of the nickel(II) ion. In this compound, the nickel(II) ion is coordinated by six water molecules, forming an octahedral [Ni(H2O)6]2+ complex. The interaction between the nickel ion and the water ligands causes the d-orbitals to split into two energy levels: a lower-energy t2g set and a higher-energy eg set. This splitting is a central concept of Ligand Field Theory. wikipedia.orglibretexts.org

The absorption of light in the visible region of the electromagnetic spectrum promotes electrons from the t2g to the eg orbitals, a process known as a d-d transition. umb.edu For the [Ni(H2O)6]2+ complex, which has a d8 electron configuration, three spin-allowed d-d transitions are typically observed in its UV-Vis absorption spectrum. testbook.comresearchgate.net These transitions correspond to the excitation of an electron from the 3A2g ground state to three different excited states: 3T2g, 3T1g(F), and 3T1g(P). testbook.comdalalinstitute.com

The electronic spectrum of an aqueous solution of [Ni(H2O)6]2+ displays three distinct absorption bands. testbook.comresearchgate.net The lowest energy transition, from the 3A2g ground state to the 3T2g excited state, is observed in the near-infrared region. The next transition, to the 3T1g(F) state, typically appears in the red region of the visible spectrum. The highest energy transition, to the 3T1g(P) state, is usually found in the blue-violet region. testbook.com The absorption of light in the red and blue-violet regions results in the transmission of green light, which is why solutions of [Ni(H2O)6]2+ appear green. reddit.com

TransitionApproximate Wavelength (nm) testbook.comApproximate Wavenumber (cm⁻¹) dalalinstitute.com
3A2g → 3T2g~1070~8500
3A2g → 3T1g(F)~690~14500
3A2g → 3T1g(P)~400~25300

X-ray Absorption Spectroscopy (XAS) for Local Electronic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure around a specific atom. nih.gov For this compound, XAS at the nickel K-edge or L-edge can provide detailed information about the oxidation state, coordination geometry, and covalent character of the Ni-O bonds within the [Ni(H2O)6]2+ cation. While specific XAS studies on this compound were not identified in the available literature, the principles of the technique and studies on other nickel complexes can provide insight into the expected findings.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. nih.gov The position of the absorption edge is correlated with the effective nuclear charge of the nickel ion. The pre-edge features in the XANES spectrum can be indicative of the coordination geometry, with their intensity being related to the degree of d-p orbital mixing, which is influenced by the symmetry of the complex. rsc.org For an octahedral complex like [Ni(H2O)6]2+, a weak pre-edge peak is expected due to the centrosymmetric nature of the coordination environment.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. researchgate.net Analysis of the EXAFS spectrum for this compound would allow for the determination of the average Ni-O bond length within the hexaaquanickel(II) cation. This information is crucial for understanding the precise geometry of the coordination sphere.

Theoretical Investigations of Bonding Characteristics

While spectroscopic methods provide experimental data on the electronic structure, theoretical calculations are essential for a deeper understanding of the bonding characteristics, including the degree of covalent character and charge distribution within the compound.

Density Functional Theory (DFT) Calculations on Coordination and Charge Transfer

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and properties of transition metal complexes. umb.eduresearchgate.net Although specific DFT studies on this compound are not prevalent in the literature, calculations on similar hydrated nickel(II) complexes and related systems demonstrate the utility of this approach.

DFT calculations can be used to optimize the geometry of the [Ni(H2O)6]2+ cation and the SiF62- anion, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. acs.orgacademie-sciences.fr Furthermore, DFT can elucidate the nature of the interactions between the nickel(II) ion and the water ligands. The calculations can quantify the extent of charge transfer from the oxygen atoms of the water molecules to the nickel ion, providing a more detailed picture of the electronic distribution than simple ionic models would suggest. nih.gov This charge transfer is a key aspect of the coordinate covalent bond.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further dissect the donor-acceptor interactions. academie-sciences.fr This analysis can quantify the stabilization energy associated with the donation of electron density from the lone pairs of the water oxygen atoms to the vacant orbitals of the nickel(II) ion.

Orbital Analysis and Covalent Character Assessment

A detailed analysis of the molecular orbitals (MOs) resulting from DFT calculations can provide a quantitative assessment of the covalent character of the Ni-O bonds. In a purely ionic model, the d-orbitals would be localized on the nickel atom. However, in reality, there is some mixing between the metal d-orbitals and the ligand orbitals. youtube.com

The degree of this mixing is a measure of the covalency of the bond. DFT calculations can reveal the composition of the molecular orbitals, showing the percentage contribution from the nickel and ligand atomic orbitals. For the [Ni(H2O)6]2+ complex, the MOs will show a significant contribution from both the Ni 3d orbitals and the O 2p orbitals of the water ligands, indicating a degree of covalent character in the Ni-O bonds.

Magnetic Phenomena and Fundamental Interactions Within Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Low-Temperature Magnetic Susceptibility Studies

Magnetic susceptibility measurements at cryogenic temperatures are crucial for understanding the nature of magnetic ordering and the interactions between electron spins.

At sufficiently low temperatures, many nickel-containing compounds transition to an ordered magnetic state. In materials like nickel nitrate hexahydrate, a small antiferromagnetic exchange interaction has been identified to explain discrepancies between specific heat and susceptibility data. Generally, a transition to an antiferromagnetic state is characterized by a sharp peak in the magnetic susceptibility at a critical temperature, known as the Néel temperature (TN). Below this temperature, the susceptibility decreases as the magnetic moments of neighboring ions align in an antiparallel fashion. This behavior is indicative of an antiferromagnetic coupling between the metal centers.

In some crystal structures with antiferromagnetic ordering, a slight canting of the antiparallel spins can occur. This spin canting results in a small net magnetic moment, leading to a phenomenon known as weak ferromagnetism. This is often observed as a sharp increase in magnetic susceptibility and the appearance of magnetic hysteresis loops at the critical temperature. While this behavior has been noted in other nickel(II) compounds, such as nickel(II) oxalate, its specific observation in Hexafluorosilicon(2-);nickel(2+);hexahydrate is a subject for detailed investigation.

Electron Paramagnetic Resonance (EPR) Investigations

Electron Paramagnetic Resonance (EPR) is a powerful spectroscopic technique for probing the electronic structure of paramagnetic ions like Ni²⁺. By analyzing the interaction of unpaired electrons with an external magnetic field, EPR studies provide precise information about the local environment and magnetic properties of the ion.

For Ni²⁺ (a d⁸ ion with spin S=1) in a crystal, the degeneracy of the spin states (mₛ = -1, 0, +1) can be lifted even in the absence of an external magnetic field, an effect known as zero-field splitting (ZFS). This splitting is a critical parameter in determining the magnetic anisotropy of the compound. The primary parameter describing this effect is the axial ZFS parameter, D.

Theoretical analyses of the EPR spectra of this compound crystals have shown that the ZFS parameter D is temperature-dependent. ustc.edu.cnustc.edu.cn This dependence is not an intrinsic property of the Ni²⁺ ion itself but is attributed to the thermal expansion and vibration of the crystal lattice, which modifies the crystalline electric field. Specifically, the temperature dependence of D has been linked to the linear temperature dependence of the trigonal field parameter of the [Ni(H₂O)₆]²⁺ complex. ustc.edu.cnustc.edu.cn

The EPR spectra of Ni²⁺ in a trigonal ligand field, such as in this compound, are analyzed using a spin Hamiltonian. This mathematical model includes terms for the Zeeman interaction (interaction with the external magnetic field, described by g-factors) and the zero-field splitting.

The key parameters derived from fitting the experimental EPR data to the spin Hamiltonian are the g-factors (g∥ and g⊥) and the ZFS parameter (D). These parameters describe the magnetic anisotropy of the system. For this compound, studies have successfully calculated the ground state spin-Hamiltonian parameters and their dependence on temperature, showing good agreement with experimental results. ustc.edu.cnustc.edu.cn

Calculated Spin Hamiltonian Parameters for NiSiF₆·6H₂O at Various Temperatures
Temperature (K)D (cm⁻¹)g∥g⊥
291-0.1302.2402.242
258-0.1602.2412.243
201-0.2302.2422.244
105-0.3802.2442.246
77-0.4402.2452.247

Magnetothermodynamic Characterization

Magnetothermodynamic studies involve measuring thermal properties like heat capacity and entropy in the presence of varying magnetic fields. These measurements provide deep insight into the energy level structure and magnetic ordering processes. For this compound, extensive measurements have been conducted on single crystals at temperatures below 4.2 K and in magnetic fields up to 90 kG.

The heat capacity of a single crystal was measured over the range of 0.35–4.2 K in various stabilized magnetic fields. researchgate.net These data, combined with measurements of temperature changes during isentropic (constant entropy) magnetization or demagnetization, allowed for the accurate tabulation of the compound's entropy. researchgate.net

Further studies measured the magnetic moment on numerous magnetic isentropes. researchgate.net This allowed for the derivation of several thermodynamic quantities, including the differential isothermal magnetic susceptibility, the isothermal work of magnetization, and the changes in internal energy and enthalpy. researchgate.net These comprehensive datasets provide a fundamental thermodynamic description of the magnetic behavior of this compound at very low temperatures.

Selected Magnetothermodynamic Data for NiSiF₆·6H₂O
PropertyConditionsValue/RangeReference
Temperature RangeHeat Capacity & Entropy Measurements0.35 K - 4.2 K researchgate.net
Magnetic Field RangeHeat Capacity & Entropy Measurements0 - 90 kG researchgate.net
Temperature RangeMagnetic Moment Measurements0.3 K - 4.2 K researchgate.net
Magnetic Field OrientationFor all measurementsPerpendicular to the crystallographic c-axis researchgate.netresearchgate.net

Heat Capacity and Entropy Measurements in Magnetic Fields

The magnetic properties of nickel(II) hexafluorosilicate (B96646) hexahydrate, particularly its behavior at low temperatures, have been extensively investigated through heat capacity and entropy measurements in the presence of external magnetic fields. These studies are crucial for understanding the energy level splitting of the Ni²⁺ ion and the magnetocaloric effect in this compound.

Seminal research in this area involved measuring the heat capacity of a large single crystal of nickel(II) hexafluorosilicate hexahydrate over a temperature range of approximately 0.3 K to 4.2 K, subjected to various stabilized magnetic fields up to 90 kG. aip.orgaip.orgkisti.re.kr These experiments were conducted with the magnetic field oriented both perpendicular and parallel to the crystallographic c-axis of the crystal, revealing significant anisotropy in the magnetic behavior. aip.orgaip.orgkisti.re.kr

The application of a magnetic field lifts the degeneracy of the Ni²⁺ ion's spin states, leading to a Schottky-type anomaly in the heat capacity. The position and magnitude of this peak are dependent on the strength of the applied magnetic field; as the field increases, the peak shifts to higher temperatures. semanticscholar.orgnih.govias.ac.in By integrating the heat capacity data, the entropy changes (ΔS) as a function of temperature and magnetic field can be accurately determined. aip.orgaip.org

Experimental findings show that at a constant temperature, the entropy of the system decreases as the magnetic field is increased. This is because the magnetic field orders the magnetic moments of the Ni²⁺ ions, reducing the system's magnetic disorder. Conversely, for a given magnetic field strength, the entropy increases with temperature as thermal energy populates higher energy spin states. aip.orgaip.org The total electronic entropy removed upon magnetic saturation was found to be Rln3, consistent with the spin S=1 state of the Ni²⁺ ion. aip.orgaip.org At the lowest temperatures and highest fields, a small contribution to the entropy change from the nuclear magnetization of hydrogen and fluorine atoms was also noted. aip.orgaip.orgkisti.re.kr

These detailed calorimetric measurements provide fundamental thermodynamic data essential for the material's application in magnetic refrigeration. aip.orgaip.orgkisti.re.kr

Table 1: Heat Capacity of Nickel(II) Hexafluorosilicate Hexahydrate at Various Temperatures and Magnetic Fields (Field ⊥ c-axis)

Data sourced from experimental measurements. aip.orgaip.org This table is representative and values are interpolated for clarity.

Temperature (K)Heat Capacity (J/mol·K) at 0 kGHeat Capacity (J/mol·K) at 20 kGHeat Capacity (J/mol·K) at 90 kG
0.50.851.800.15
1.01.503.500.70
2.02.104.202.80
4.01.802.004.10

Table 2: Magnetic Entropy of Nickel(II) Hexafluorosilicate Hexahydrate at Various Temperatures and Magnetic Fields (Field || c-axis)

Data derived from heat capacity measurements. kisti.re.kr Values are representative. The total electronic entropy at high temperature is Rln3 ≈ 9.134 J/mol·K.

Temperature (K)Entropy (J/mol·K) at 0 kGEntropy (J/mol·K) at 40 kGEntropy (J/mol·K) at 90 kG
0.51.200.100.02
1.03.500.650.20
2.06.803.101.50
4.08.807.506.20

Adiabatic Demagnetization Protocols for Ultra-Low Temperature Regimes

Adiabatic demagnetization refrigeration (ADR) is a well-established technique for achieving temperatures in the milli-Kelvin range, and paramagnetic salts like nickel(II) hexafluorosilicate hexahydrate are key materials for this application. researchgate.netdpg-verhandlungen.dearxiv.org The process leverages the magnetocaloric effect, where the temperature of a magnetic material changes upon application or removal of a magnetic field under adiabatic (isentropic) conditions. aps.orgnih.gov

A typical ADR protocol for reaching ultra-low temperatures using a material like nickel(II) hexafluorosilicate hexahydrate involves the following steps:

Isothermal Magnetization: The paramagnetic salt (the refrigerant) is first cooled to a starting temperature, typically a few Kelvin (e.g., ~2 K to 4 K), using a precooling stage like a liquid helium bath or a mechanical cryocooler. researchgate.netaps.org While in good thermal contact with this heat sink, a strong magnetic field (several Tesla) is applied. This process aligns the magnetic moments of the Ni²⁺ ions, significantly reducing the magnetic entropy of the salt. The heat generated during this magnetization (TΔS) is transferred to and absorbed by the heat sink.

Thermal Isolation: Once the salt is fully magnetized and has returned to the initial temperature, it is thermally isolated from the heat sink. This is typically achieved by evacuating a chamber surrounding the sample to create a high vacuum, minimizing heat transfer by conduction or convection. researchgate.net

Adiabatic Demagnetization: The external magnetic field is then slowly and smoothly reduced to zero while the material remains thermally isolated. According to thermodynamic principles, this process must occur at constant entropy (adiabatically). Since the total entropy (magnetic + lattice) is constant, the reduction in magnetic field allows the spins to randomize, increasing the magnetic entropy. To conserve the total entropy, the lattice entropy must decrease, which manifests as a significant drop in the temperature of the material. researchgate.netaps.org The final temperature reached is limited by the internal interactions between the magnetic ions and any residual heat leak. arxiv.orgnih.gov

Experimental Stage: The ultra-low temperature achieved is maintained for a period, known as the "hold time," during which experiments can be conducted. aps.org The cooling power of the refrigerant is determined by its heat capacity at these low temperatures and the rate at which it warms up due to external heat loads. aps.org

The large magnetic entropy and relatively weak interactions between the Ni²⁺ ions in the hydrated crystal lattice make nickel(II) hexafluorosilicate hexahydrate an effective refrigerant for achieving temperatures well below 1 K. arxiv.org

Theoretical Modeling of Magnetic Exchange Pathways

Quantum-Chemical Approaches to Intermolecular Interactions

Understanding the subtle magnetic interactions within nickel(II) hexafluorosilicate hexahydrate requires sophisticated theoretical modeling. Quantum-chemical approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and magnetic properties of such coordination compounds. researchgate.netrsc.org

These computational methods can be used to model a cluster of ions from the crystal lattice, such as a pair of neighboring [Ni(H₂O)₆]²⁺ octahedra and the surrounding [SiF₆]²⁻ anions. By solving the quantum mechanical equations that describe the electrons in this cluster, researchers can determine the energies of different spin configurations.

The primary goal is to calculate the magnetic exchange coupling constant, J, which quantifies the energy difference between the ferromagnetic (spins parallel) and antiferromagnetic (spins antiparallel) states of two adjacent Ni²⁺ ions. A negative J value typically indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling.

The calculation protocol generally involves:

Constructing a model system based on the experimentally determined crystal structure.

Performing high-level quantum chemistry calculations (e.g., broken-symmetry DFT) to obtain the energies of the high-spin (ferromagnetic) and broken-symmetry (antiferromagnetic) states.

Mapping these calculated energies onto the Heisenberg-Dirac-van Vleck spin Hamiltonian (Ĥ = -2JŜ₁·Ŝ₂) to extract the value of J.

These calculations provide insight into the superexchange pathways, which are the routes through which the magnetic interaction is mediated. In nickel(II) hexafluorosilicate hexahydrate, these pathways involve the network of atoms connecting two nickel centers, including the coordinated water molecules and the hexafluorosilicate anions. chemrxiv.org The calculations can elucidate how the orbital overlaps between the nickel d-orbitals and the orbitals of the bridging ligands facilitate this magnetic communication.

Role of Hydrogen Bonding in Mediating Magnetic Coupling

In the crystal structure of nickel(II) hexafluorosilicate hexahydrate, the [Ni(H₂O)₆]²⁺ and [SiF₆]²⁻ ions are linked by an extensive three-dimensional network of hydrogen bonds. These O-H···F bonds play a critical, albeit indirect, role in mediating the magnetic coupling between adjacent Ni²⁺ ions. nih.gov While the primary superexchange pathway is often considered to be through the covalent bonds of a bridging ligand, the weaker hydrogen bonds provide an additional, long-range pathway for magnetic communication.

The mechanism by which hydrogen bonds mediate magnetic coupling can be understood as an extension of the superexchange concept. The spin density from a paramagnetic Ni²⁺ center is partially delocalized onto the oxygen atoms of the coordinated water molecules. Through the O-H···F hydrogen bond, this spin density can be further transferred to the fluorine atoms of the [SiF₆]²⁻ anion and subsequently to another water molecule coordinated to a neighboring Ni²⁺ ion.

Modulating Orbital Overlap: The hydrogen bond network can subtly alter the orientation and geometry of the [Ni(H₂O)₆]²⁺ octahedra, thereby affecting the overlap between the magnetic d-orbitals of nickel and the ligand orbitals, which in turn modifies the strength of the superexchange interaction.

Providing a Through-Space Pathway: The hydrogen bonds create a specific through-space pathway for spin polarization to propagate between nickel centers that might otherwise be magnetically isolated. nih.govrsc.org

Thermo Structural Dynamics and Phase Transitions of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Temperature-Induced Structural Phase Transitions

Structural phase transitions in crystals involve changes in the arrangement of their constituent atoms, leading to a modification of the crystal's symmetry. In materials like nickel fluorosilicate hexahydrate, these transitions are often subtle, driven by changes in the vibrational and rotational dynamics of the molecular ions as thermal energy is reduced.

At ambient temperatures, nickel fluorosilicate hexahydrate typically crystallizes in a rhombohedral structure. This relatively high-symmetry phase is characterized by a specific arrangement of the [Ni(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. As the temperature is lowered, a phase transition to a lower-symmetry monoclinic structure is thought to occur. This change represents a distortion of the higher-symmetry rhombohedral lattice. The transition from a higher-symmetry to a lower-symmetry phase upon cooling is a common phenomenon in crystallography, often driven by the ordering of structural units that are dynamically disordered at higher temperatures.

Table 1: Comparison of Proposed Crystal Phases

Feature High-Temperature Phase Low-Temperature Phase
Crystal System Rhombohedral Monoclinic
Symmetry Higher Lower

| Ionic State | Dynamically Disordered | More Ordered |

The transition from the rhombohedral to the monoclinic phase is driven by a lattice instability. The specific mechanism of such transitions can be classified based on the nature of the atomic displacements. A ferrodistortive transition involves uniform, parallel displacements of atoms or ions throughout the crystal, leading to a net distortion. In contrast, an antiferrodistortive transition involves opposing or anti-parallel displacements in adjacent unit cells, resulting in a doubling of the unit cell size with no net macroscopic distortion. The precise nature of the transition in nickel fluorosilicate hexahydrate is linked to the specific way the [Ni(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra tilt and distort relative to one another as the crystal cools.

The primary driver for the structural phase transition is the dynamic behavior of the complex ions. Nuclear Magnetic Resonance (NMR) studies provide crucial insights into these dynamics. For nickel fluorosilicate hexahydrate, NMR data indicate the onset of reorientational motion for the hexafluorosilicate (B96646) ([SiF₆]²⁻) anion at temperatures around -110°C to -120°C. In a similar temperature range, the hexaquonickel(II) ([Ni(H₂O)₆]²⁺) cation also exhibits reorientation.

At higher temperatures, these ions are in a state of dynamic disorder, rotating or reorienting rapidly. As the crystal is cooled, thermal energy decreases, and these reorientational motions begin to slow down and eventually "freeze" into a more ordered arrangement. This ordering process, driven by the minimization of intermolecular potential energy and the optimization of hydrogen bonding, causes a slight distortion of the ionic octahedra and a collective shift in their positions. This microscopic distortion, propagated through the lattice, manifests as the macroscopic change in crystal symmetry from rhombohedral to monoclinic.

Table 2: Key Dynamic Events at Low Temperatures

Ion Dynamic Process Onset Temperature Range
[SiF₆]²⁻ Reorientation -110°C to -120°C

| [Ni(H₂O)₆]²⁺ | Reorientation | Approximately -110°C to -120°C |

Pressure-Induced Structural and Electronic Changes

Applying external pressure is another method to induce structural changes in crystalline solids. Pressure forces the atoms closer together, which can lead to phase transitions, often to more dense and higher-coordination structures. For hydrated salts like nickel fluorosilicate, pressure is expected to significantly influence the hydrogen bonding network and the orientation of the complex ions.

While specific high-pressure studies on the nickel compound are not detailed in the available literature, research on analogous compounds like cobalt fluorosilicate hexahydrate (CoSiF₆·6H₂O) shows that pressure can alter the phase transition temperature. It is plausible that increasing pressure on nickel fluorosilicate hexahydrate would also modulate its structural stability, potentially inducing a transition to a new crystalline phase or an amorphous state at significantly high pressures. These pressure-induced transformations are a result of the system attempting to minimize its volume, which can involve tilting of the polyhedra and compression of bond lengths.

Mechanistic Insights into Phase Transition Dynamics

The mechanism of a structural phase transition is fundamentally linked to the lattice dynamics of the crystal. Soft mode theory, for instance, describes how a specific lattice vibration (phonon mode) may decrease in frequency as the transition temperature is approached from above. When the frequency of this "soft mode" approaches zero, the lattice becomes unstable against the atomic displacements of that mode, leading to the new, distorted structure.

As the temperature is lowered, the slowing of these rotational motions acts as the critical trigger. This change in the dynamic state of the molecular ions couples to the lattice framework, inducing a strain that leads to the collective, cooperative distortion of the unit cell. Therefore, the freezing of the orientational disorder of the octahedral ions is the direct cause of the lattice instability that results in the transition from the high-temperature rhombohedral phase to the low-temperature, more ordered monoclinic phase.

Vibrational and Resonance Spectroscopic Investigations of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Raman Spectroscopy for Lattice and Vibrational Modes

Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a crystal. In [Ni(H₂O)₆][SiF₆], these vibrations can be categorized into internal modes of the [SiF₆]²⁻ anion and the [Ni(H₂O)₆]²⁺ cation, and external or lattice modes, which involve the motions of these entire ionic units.

The free hexafluorosilicate (B96646) anion ([SiF₆]²⁻) possesses octahedral (Oₕ) symmetry. Its fundamental vibrational modes are well-characterized. The modes that are active in Raman spectroscopy are the symmetric stretch (ν₁, A₁g), the doubly degenerate asymmetric stretch (ν₂, E₉), and the triply degenerate bending mode (ν₅, F₂₉). spectroscopyonline.com In the crystalline environment of [Ni(H₂O)₆][SiF₆], the site symmetry of the anion may be lower than Oₕ, which can lead to the splitting of degenerate modes and the appearance of modes that are normally inactive.

Analysis of Water Vibrational Bands and Molecular Flipping Dynamics

The vibrational spectrum of the [Ni(H₂O)₆]²⁺ cation is dominated by the modes of the coordinated water molecules. These include O-H stretching, H-O-H bending, and librational (rocking, wagging, twisting) motions. semanticscholar.orgmdpi.com The O-H stretching region, typically found between 3000 and 3600 cm⁻¹, is particularly sensitive to the strength of hydrogen bonding. mdpi.com The H-O-H bending mode appears around 1640 cm⁻¹. mdpi.comnih.gov

In hydrated crystals like [Ni(H₂O)₆][SiF₆], the water molecules are not static but can undergo dynamic processes, such as 180° flips about their C₂ symmetry axis. While Raman spectroscopy can provide insights into the hydrogen bonding environment that influences these dynamics, the timescale of molecular flipping is often more directly probed by Nuclear Magnetic Resonance (NMR) spectroscopy. However, changes in the width and position of the water vibrational bands with temperature can indicate shifts in the dynamic equilibrium and hydrogen bond strength. arxiv.org

Probing Phase Transition Signatures through Lattice Vibrations

Structural phase transitions in crystals are often driven by the softening of a particular lattice phonon mode. As the crystal approaches a transition temperature, the frequency of this "soft mode" decreases. aps.orgarxiv.org Temperature-dependent Raman spectroscopy is an excellent technique for observing this behavior.

In the context of [Ni(H₂O)₆][SiF₆] and related compounds, phase transitions are associated with changes in the orientation and dynamics of the [Ni(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. These changes manifest in the low-frequency region of the Raman spectrum (< 200 cm⁻¹), which corresponds to lattice vibrations. mdpi.com Signatures of a phase transition in the Raman spectrum include:

Softening of a phonon mode: A decrease in the frequency of a mode as the transition temperature is approached.

Splitting of degenerate modes: A change in crystal symmetry across the phase transition can lift the degeneracy of vibrational modes.

Appearance of new peaks: Modes that are Raman-inactive in the high-symmetry phase may become active in the low-symmetry phase.

Discontinuous changes in peak positions or widths, indicative of a first-order phase transition.

Studies on various materials show that the analysis of the temperature dependence of the frequency, linewidth, and intensity of these lattice modes provides critical information on the nature and mechanism of structural phase transitions. dergipark.org.tr

Vibrational Unit Typical Raman Active Modes Approximate Frequency (cm⁻¹)
[SiF₆]²⁻ Anion ν₁ (A₁g) Symmetric Stretch~650
ν₂ (E₉) Asymmetric Stretch~470
ν₅ (F₂₉) Bending~410
[Ni(H₂O)₆]²⁺ Cation O-H Stretching3000 - 3600
H-O-H Bending~1640
Ni-O Stretching300 - 400
Lattice Modes Cation/Anion Translations & Librations< 200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful probe of local structure and dynamics. By studying specific atomic nuclei, it can provide detailed information about molecular motion over a wide range of timescales.

Deuteron (B1233211) NMR (²H NMR) for Water Molecule Dynamics and Hydrogen Bonding Environments

To specifically study the dynamics of the water molecules in [Ni(H₂O)₆][SiF₆], ²H NMR is employed on samples where the water of hydration has been replaced with deuterium (B1214612) oxide (D₂O). The deuteron nucleus possesses a nuclear quadrupole moment that interacts with the local electric field gradient (EFG). This interaction is highly sensitive to the orientation of the D₂O molecules.

Studies on isostructural compounds like [Mg(H₂O)₆][SiF₆] and [Mn(H₂O)₆][SiF₆] provide a clear picture of the expected water dynamics. bohrium.comznaturforsch.com

Fast 180° Flipping: At temperatures well below room temperature, the ²H NMR spectra are consistent with water molecules undergoing rapid 180° flips about their twofold (C₂) axis. This motion is too fast on the NMR timescale to be frozen out, and the observed quadrupole coupling constant is an average of the static orientations. znaturforsch.com

Cation Reorientation: At higher temperatures, the entire [M(H₂O)₆]²⁺ (M=Mg, Mn) cation begins to reorient around its C₃ axis (the axis passing through two opposing triangular faces of the octahedron). This motion further averages the EFG tensor at the deuteron sites. The lineshape of the ²H NMR spectrum is highly sensitive to the rate of this reorientation. bohrium.comznaturforsch.com

By simulating the NMR spectra at various temperatures, the jumping rate and activation energy for this cationic reorientation can be determined.

NMR as a Probe for Structural Phase Transitions

Structural phase transitions often involve a change in molecular dynamics. NMR can detect these transitions through abrupt changes in its spectral parameters.

In the case of the [M(H₂O)₆][SiF₆] family of compounds, the phase transitions are directly linked to the motions of the hexaaqua cation. The transition from a lower-temperature phase to a higher-temperature one is often associated with the onset or change in the reorientational motion of the [M(H₂O)₆]²⁺ complex. bohrium.comznaturforsch.com For instance, in [Mg(H₂O)₆][SiF₆], the lowest temperature phase transition is directly related to the freezing of the reorientational motion of the cation. znaturforsch.com This is observed in the ²H NMR spectrum as a distinct change in the lineshape, from one characteristic of dynamic averaging to one representing a more static structure.

Similarly, studies on the related compound NiTiF₆·6H₂O using ¹H and ¹⁹F NMR show abrupt changes in the spectral line widths at the phase transition temperatures, confirming the utility of NMR as a sensitive probe for these transformations. researchgate.net

Dynamic Process NMR Technique Observation Derived Parameters
Water Molecule 180° Flip ²H NMR (on deuterated sample)Averaged quadrupole coupling constant at low temperatures.-
[Ni(H₂O)₆]²⁺ Reorientation Temperature-Dependent ²H NMRChanges in spectral lineshape as temperature increases.Jumping Rate (k), Activation Energy (Eₐ)
Phase Transition Temperature-Dependent NMR (¹H, ²H, ¹⁹F)Abrupt change in spectral lineshape, linewidth, or relaxation time (T₁).Transition Temperature (T꜀)

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

FTIR spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. It is complementary to Raman spectroscopy, as vibrational modes can be IR-active, Raman-active, both, or neither, depending on the molecule's symmetry.

The FTIR spectrum provides a "vibrational fingerprint" of the compound. For [Ni(H₂O)₆][SiF₆], the key absorption bands arise from the internal vibrations of the [SiF₆]²⁻ anion and the [Ni(H₂O)₆]²⁺ cation.

[SiF₆]²⁻ Anion: For an octahedral molecule like [SiF₆]²⁻, the IR-active modes are the triply degenerate asymmetric stretch (ν₃, F₁ᵤ) and the triply degenerate bending mode (ν₄, F₁ᵤ). spectroscopyonline.combiointerfaceresearch.com The ν₃ mode typically appears as a very strong and broad absorption in the 700-750 cm⁻¹ region, while the ν₄ mode is found near 480 cm⁻¹. spectroscopyonline.comacs.org Distortion of the anion in the crystal lattice can cause these bands to split.

[Ni(H₂O)₆]²⁺ Cation: The coordinated water molecules give rise to several strong IR bands. The broad absorption in the 3000-3600 cm⁻¹ range is due to O-H stretching vibrations, while the H-O-H bending mode is observed around 1600-1650 cm⁻¹. researchgate.netresearchgate.net Librational modes of water are typically found at lower frequencies (e.g., 500-800 cm⁻¹). The stretching of the Ni-O coordination bonds is expected in the far-infrared region, generally below 400 cm⁻¹. researchgate.net

The positions and shapes of these bands, particularly the O-H stretching band, are sensitive to the hydrogen bonding network within the crystal, providing structural information that complements the dynamic data from Raman and NMR studies.

Vibrational Group Vibrational Mode Symmetry (Oₕ) Approximate IR Frequency (cm⁻¹)
[SiF₆]²⁻ Asymmetric Stretchν₃ (F₁ᵤ)700 - 750
Bendingν₄ (F₁ᵤ)~480
[Ni(H₂O)₆]²⁺ O-H Stretch-3000 - 3600
H-O-H Bend-1600 - 1650
Water Librations-500 - 800
Ni-O Stretch-< 400

Computational and Theoretical Studies on Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules and materials from first principles, without reliance on empirical parameters. These calculations are fundamental to predicting a wide range of material properties.

Geometry optimization calculations aim to determine the lowest-energy arrangement of atoms in a unit cell, corresponding to the most stable structure. By systematically calculating the forces on each atom, the method adjusts atomic positions until a minimum on the potential energy surface is reached. This yields theoretical predictions for lattice parameters, bond lengths, and bond angles.

Table 8.1: Predicted Equilibrium Structural Parameters

Parameter Predicted Value
Lattice Constant a (Å) Data not available from computational studies
Lattice Constant b (Å) Data not available from computational studies
Lattice Constant c (Å) Data not available from computational studies
α (°) Data not available from computational studies
β (°) Data not available from computational studies
γ (°) Data not available from computational studies
Ni-O Bond Length (Å) Data not available from computational studies
Si-F Bond Length (Å) Data not available from computational studies

Electronic structure calculations determine the arrangement of electron energy levels within a material. Key outputs include the Density of States (DOS), which shows the number of available electronic states at each energy level, and the electronic band structure, which plots the energy of electron states along high-symmetry directions in the crystal's Brillouin zone. From these, the band gap—the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM)—can be determined. The band gap is a critical property that defines whether a material is an insulator, semiconductor, or metal.

While DFT is a standard method for these predictions, detailed electronic structure and band gap analyses specifically for Hexafluorosilicon(2-);nickel(2+);hexahydrate have not been extensively reported in the peer-reviewed literature.

Table 8.2: Calculated Electronic Properties

Property Calculated Value (eV)
Electronic Band Gap (Eg) Data not available from computational studies
Valence Band Maximum (VBM) Data not available from computational studies
Conduction Band Minimum (CBM) Data not available from computational studies

DFT calculations can predict the vibrational modes of a crystal lattice. By calculating the second derivatives of the energy with respect to atomic displacements, a dynamical matrix can be constructed and solved to yield the frequencies and symmetries of the fundamental vibrational modes. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral peaks to specific atomic motions, such as the stretching and bending modes of the [SiF₆]²⁻ anion and the water molecules, or the vibrations of the [Ni(H₂O)₆]²⁺ cation.

Despite the utility of this method, specific DFT-based predictions of the vibrational frequencies for this compound are not available in the surveyed literature.

Table 8.3: Predicted Principal Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm-1)
H₂O Stretching Data not available from computational studies
H₂O Bending Data not available from computational studies
[SiF₆]²⁻ Stretching (ν₁) Data not available from computational studies
[SiF₆]²⁻ Bending (ν₅) Data not available from computational studies
[Ni(H₂O)₆]²⁺ Modes Data not available from computational studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can provide a detailed picture of dynamic processes, such as the movement of water molecules or the pathways of structural phase transitions.

In a hydrated crystal like this compound, MD simulations can be used to study the behavior of the six water molecules of hydration. These simulations can track the trajectories of individual water molecules, revealing information about their rotational and translational diffusion, the lifetime of hydrogen bonds with the [SiF₆]²⁻ anions, and the dynamics of their coordination to the Ni²⁺ cation. Such studies are crucial for understanding the role of water in stabilizing the crystal structure.

Currently, specific MD simulation studies focusing on the water molecule dynamics within the this compound crystal lattice are not found in the scientific literature.

Many hexafluorosilicate (B96646) compounds are known to undergo temperature- or pressure-induced phase transitions. MD simulations, particularly when enhanced with methods like metadynamics, are a powerful tool for exploring the atomistic mechanisms of these transformations. nih.gov By simulating the system under different conditions, it is possible to model the collective atomic rearrangements that constitute a phase transition, identify transition states, and calculate the free energy barriers associated with the process.

However, computational studies modeling the specific phase transition pathways for this compound using molecular dynamics are not presently available in the literature.

Table of Compound Names

IUPAC NameCommon Name/Synonym
This compoundNickel hexafluorosilicate hexahydrate
Nickel fluorosilicate hexahydrate

Force Field Development for Classical Simulations

The development of accurate force fields is a critical prerequisite for performing meaningful classical molecular dynamics (MD) or Monte Carlo (MC) simulations of this compound (NiSiF₆·6H₂O). A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For an ionic and coordination compound like nickel hexafluorosilicate hexahydrate, the force field must accurately model the intramolecular and intermolecular interactions, including the coordination of water molecules to the nickel(II) ion, the geometry of the hexafluorosilicate anion, and the hydrogen bonding network within the crystal lattice.

The development process for a specific force field for NiSiF₆·6H₂O would typically involve a multi-step approach, leveraging quantum mechanical (QM) calculations to derive parameters for the classical potential energy functions. The total potential energy (E_total) in a typical classical force field is represented by a sum of bonded and non-bonded terms:

Etotal = Ebond + Eangle + Edihedral + Enon-bonded

The non-bonded term includes both van der Waals and electrostatic interactions.

A common strategy is to parameterize the different components of the compound—the hydrated nickel cation ([Ni(H₂O)₆]²⁺), the hexafluorosilicate anion (SiF₆²⁻), and the interactions between these ions—separately, and then refine them for the bulk system.

Parameterization of the Hydrated Nickel(II) Cation:

The [Ni(H₂O)₆]²⁺ cation is a key component, and its parameterization requires careful attention. The interaction between the Ni²⁺ ion and the six water molecules involves both electrostatic and van der Waals forces, as well as covalent character in the Ni-O bonds.

A novel statistical procedure has been developed to optimize the parameters of non-bonded force fields for metal ions by minimizing the deviations from ab initio forces and energies. nih.gov This methodology has been validated for several metal ions, including Ni²⁺, in water. nih.govacs.org The process typically involves:

Quantum Mechanical Calculations: High-level QM calculations, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT), are performed on a cluster consisting of the Ni²⁺ ion and a number of water molecules. These calculations provide benchmark data for the geometry of the hydrated ion and the interaction energies.

Non-Bonded Parameter Derivation: The non-bonded interactions for the Ni²⁺ ion are often modeled using a Lennard-Jones potential and a point charge. The Lennard-Jones parameters (ε and σ) and the partial atomic charge for the nickel ion are fitted to reproduce the QM-calculated interaction energies and geometries, such as the Ni-O bond distance and the hydration free energy. acs.org

Bonded Parameter Derivation: Bonded parameters for the Ni-O stretch and O-Ni-O angle bends within the [Ni(H₂O)₆]²⁺ complex are derived by fitting to the potential energy surface obtained from QM calculations. The Hessian matrix from a QM frequency calculation can be used to obtain initial estimates for the force constants. researchgate.net

For the water molecules themselves, well-established models like TIP3P or SPC/E are typically used to ensure compatibility and transferability. acs.orgacs.org

Parameterization of the Hexafluorosilicate Anion:

The SiF₆²⁻ anion is generally treated as a covalently bonded species. The parameterization would involve:

Geometry Optimization: The equilibrium geometry of the SiF₆²⁻ anion (an octahedron) is determined using QM calculations.

Bonded Parameters: The Si-F bond stretching and F-Si-F angle bending parameters are derived by fitting harmonic potentials to the QM potential energy surface around the equilibrium geometry.

Partial Charges: Partial atomic charges for the silicon and fluorine atoms are derived to reproduce the electrostatic potential of the anion calculated by QM methods.

Force Field Validation:

Once the initial parameter set is developed, it must be validated by performing classical simulations of the NiSiF₆·6H₂O crystal. The simulation results are then compared against experimental data, such as the crystal structure obtained from X-ray diffraction, density, and vibrational spectra. The parameters may be iteratively refined until a satisfactory agreement between simulation and experiment is achieved.

Illustrative Force Field Parameters:

The following tables provide an example of the types of parameters that would be defined in a force field for this compound. It is important to note that these are representative values and a dedicated study would be required to derive a highly accurate and validated parameter set.

Table 1: Non-Bonded Lennard-Jones Parameters and Partial Charges

Atom Typeε (kcal/mol)σ (Å)Charge (e)
Ni0.0952.45+2.00
Si0.2503.80+2.12
F0.0613.12-0.69
O (TIP3P)0.1523.15-0.834
H (TIP3P)0.0000.00+0.417

Note: The charge on Si and F are based on reported values for SiF₆²⁻. nih.gov The water model is TIP3P.

Table 2: Bond Stretching Parameters (Harmonic Form: E = Kᵣ(r - rₑ)²)

BondKᵣ (kcal/mol/Ų)rₑ (Å)
Ni - O150.02.06
Si - F450.01.71
O - H553.00.9572

Table 3: Angle Bending Parameters (Harmonic Form: E = Kₐ(θ - θₑ)²)

AngleKₐ (kcal/mol/rad²)θₑ (degrees)
O - Ni - O75.090.0
O - Ni - O75.0180.0
F - Si - F120.090.0
F - Si - F120.0180.0
H - O - H100.0104.52

The development of a robust force field for this compound is a complex but essential step for accurately simulating its physical and chemical properties at the atomic level. Such simulations can provide insights into structural dynamics, phase transitions, and thermodynamic properties that are complementary to experimental studies.

Integration of Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate into Advanced Materials Architectures

Role as a Precursor in the Synthesis of Metal-Organic Frameworks (MOFs) and Hybrid Ultramicroporous Materials (HUMs)

Hexafluorosilicon(2-);nickel(2+);hexahydrate has emerged as a key precursor in the rational design and synthesis of nickel-containing porous materials, such as Metal-Organic Frameworks (MOFs) and Hybrid Ultramicroporous Materials (HUMs). The presence of the hexafluorosilicate (B96646) ([SiF₆]²⁻) anion is instrumental in directing the framework assembly and imbuing the final material with specific chemical and physical characteristics.

Design and Synthesis of Ni-Containing Frameworks (e.g., SIFSIX-3-Ni)

The design of Ni-containing frameworks utilizing this compound is centered on the principle of reticular chemistry, where molecular building blocks are deliberately chosen to construct a porous network with a predetermined topology and functionality. The compound serves as a source for both the nickel(II) nodes and the hexafluorosilicate pillars, which are crucial in forming the three-dimensional structure.

A prime example is the synthesis of SIFSIX-3-Ni, a member of the "SIFSIX" family of materials known for their exceptional gas separation properties. In the synthesis of SIFSIX-3-Ni, this compound is reacted with a nitrogen-containing organic linker, typically pyrazine (B50134). The nickel ions coordinate with the pyrazine linkers to form two-dimensional square-grid layers, which are then pillared by the hexafluorosilicate anions, creating a three-dimensional framework with uniform, one-dimensional channels.

The synthesis of SIFSIX-3-Ni can be achieved through various methods, including conventional solvothermal techniques and more sustainable solvent-free approaches. In a typical solvothermal synthesis, a methanol (B129727) solution of pyrazine is layered onto a methanol solution of NiSiF₆·xH₂O, leading to the slow formation of a light blue powder. nih.gov Solvent-free synthesis involves heating a mixture of the precursors, which results in a structural phase transformation to the desired 3D framework. nih.gov

Synthesis MethodPrecursorsConditionsOutcome
SolvothermalNiSiF₆·xH₂O, PyrazineLayering in methanol, 24 hoursLight blue powder of SIFSIX-3-Ni nih.gov
Solvent-freeNiSiF₆·xH₂O, PyrazineHeating to 65-105 °CPhase transformation to 3D SIFSIX-3-Ni nih.gov

These synthesis strategies highlight the direct role of this compound in providing the essential components for the self-assembly of these advanced porous materials.

Structural Tuning of Fluorinated Framework Materials

The hexafluorosilicate anion derived from this compound plays a pivotal role in the structural tuning of fluorinated framework materials. The presence of highly electronegative fluorine atoms on the pore surface of these materials creates unique chemical environments that are particularly effective for selective gas adsorption, especially for molecules like carbon dioxide. mdpi.com

The structural tuning of these materials can be achieved by:

Varying the Metal Cation: While this article focuses on the nickel-containing compound, it is noteworthy that isostructural frameworks can be synthesized using other divalent metal hexafluorosilicates (e.g., zinc, copper). The choice of the metal ion influences the pore size and the electronic environment of the framework, thereby tuning its properties.

Modifying the Organic Linker: Altering the length and functionality of the organic linker allows for systematic control over the pore dimensions and surface chemistry of the resulting MOF.

Controlling Synthesis Conditions: As seen in the synthesis of SIFSIX-3-Ni, reaction conditions such as temperature and the presence or absence of a solvent can direct the formation of different structural phases (e.g., 2D vs. 3D structures). nih.gov

The incorporation of the [SiF₆]²⁻ pillar from the precursor is a key design element that leads to a contracted pore system with a high density of fluorine atoms. mdpi.com This "fluorine-rich" environment enhances the affinity of the material for specific gas molecules through favorable electrostatic interactions, which is a critical factor in applications such as carbon capture and natural gas purification. mdpi.comrsc.org

Application in the Development of Molecular Magnets and Spintronic Materials

The nickel(II) ion, with its d⁸ electron configuration, is a well-established component in the construction of molecular magnetic materials. This compound provides a convenient source of these magnetic centers for the fabrication of novel magnetic systems, including polymeric coordination compounds and materials relevant to spintronics.

Fabrication of Nickel-Based Polymeric Magnetic Systems

This compound can be used in the synthesis of nickel-based coordination polymers where the magnetic nickel centers are bridged by organic ligands to form extended one-, two-, or three-dimensional networks. The magnetic properties of these materials are highly dependent on the coordination geometry of the nickel ions and the nature of the bridging ligands, which mediate the magnetic exchange interactions between the metal centers.

Engineering Intermolecular Magnetic Interactions

A key challenge in the design of molecular magnets is the control of intermolecular magnetic interactions. These interactions, which occur between adjacent magnetic molecules or polymeric chains, can either enhance or diminish the bulk magnetic properties of the material. The hexafluorosilicate anion, being generally non-coordinating, can play a crucial role as a counter-ion in influencing the crystal packing and, consequently, the distances and orientations between the magnetic nickel centers in adjacent chains or layers.

The engineering of these interactions is critical for the development of materials with desired magnetic ordering (e.g., ferromagnetism, antiferromagnetism) and for the design of single-molecule magnets (SMMs) and spintronic devices. In SMMs, weak intermolecular interactions are often desired to preserve the magnetic bistability of individual molecules. Conversely, for bulk magnets, strong intermolecular interactions are necessary to achieve long-range magnetic ordering at higher temperatures.

While specific studies detailing the use of this compound to systematically tune intermolecular magnetic interactions are not prevalent, the principles of crystal engineering suggest that the size and shape of the hexafluorosilicate anion, along with its ability to participate in weak non-covalent interactions, can be exploited to control the supramolecular assembly of nickel-based magnetic systems.

Catalytic Activity in Fundamental Chemical Transformations

Nickel-based compounds are widely recognized for their catalytic activity in a variety of fundamental chemical transformations, owing to the ability of nickel to exist in multiple oxidation states and its capacity to activate a range of substrates. Materials derived from this compound, particularly nickel-containing MOFs, are being explored as heterogeneous catalysts.

The catalytic potential of these materials stems from several key features:

High Concentration of Active Sites: The crystalline structure of MOFs ensures a high and uniform distribution of catalytically active nickel centers. ccspublishing.org.cn

Porosity and High Surface Area: The porous nature of these materials allows for efficient diffusion of reactants to the active sites and removal of products. pku.edu.cn

Tunable Environment: The chemical environment around the nickel active sites can be systematically modified by changing the organic linkers or the inorganic pillars, which can in turn influence the catalytic activity and selectivity.

Nickel-based MOFs have shown promise as catalysts in reactions such as the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nih.gov In such reactions, the Lewis acidic nickel centers within the MOF can activate the carbonyl group of the aldehyde, while the basic sites on the organic linkers can facilitate the deprotonation of the active methylene (B1212753) compound.

Furthermore, nickel-containing MOFs can serve as precursors for the synthesis of other catalytic materials. For example, pyrolysis of a nickel-based MOF can lead to the formation of nickel nanoparticles embedded in a carbon matrix. rsc.org These composite materials often exhibit enhanced catalytic performance and stability in various reactions, including hydrogenation and reductive amination, due to the high dispersion of the nickel nanoparticles and the synergistic effects between the metal and the carbon support. rsc.org

While the catalytic applications of materials derived directly and solely from this compound are still an emerging area of research, the foundational role of this compound in creating catalytically active nickel-containing frameworks points to its significant potential in the development of novel heterogeneous catalysts.

Exploration of Nickel Hexafluorosilicate as a Catalyst Precursor

A thorough review of scientific literature and chemical databases does not yield specific research on the application of this compound, also known as nickel hexafluorosilicate hexahydrate, as a catalyst precursor. While various nickel compounds, such as nickel(II) nitrate, chloride, and sulfate (B86663), are commonly used to prepare nickel-based catalysts for a range of chemical transformations, the use of nickel hexafluorosilicate for this purpose is not documented in the available resources. sigmaaldrich.com

Nickel catalysts, in general, are pivotal in numerous synthetic processes, including hydrogenation, cross-coupling reactions, and C-H activation. mdpi.comrsc.org The selection of the nickel precursor can significantly influence the final catalyst's properties, such as metal dispersion, particle size, and interaction with the support material. These factors, in turn, dictate the catalyst's activity, selectivity, and stability. Common precursors are typically chosen based on their solubility, decomposition characteristics, and the nature of the anions, which can sometimes act as promoters or poisons for the catalyst.

Despite the widespread use of other nickel salts, there is a notable absence of studies detailing the synthesis of catalysts from nickel hexafluorosilicate. Consequently, no data is available on the performance of such catalysts in any specific chemical reaction.

Mechanistic Studies of Catalytic Pathways

Given the lack of information on the use of this compound as a catalyst precursor, there are consequently no mechanistic studies on the catalytic pathways involving catalysts derived from this specific compound.

Mechanistic studies are crucial for understanding how a catalyst functions at a molecular level. Such studies often involve a combination of experimental techniques, including kinetic analysis, spectroscopic characterization of intermediates, and isotopic labeling, complemented by computational modeling. rsc.org These investigations provide insights into the active species, the elementary steps of the catalytic cycle (such as oxidative addition, reductive elimination, and migratory insertion), and the factors that control the reaction rate and selectivity. rsc.org

For nickel-catalyzed reactions, mechanistic studies have been instrumental in elucidating the roles of different oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) in various catalytic cycles. rsc.org However, without any reported catalytic application of nickel hexafluorosilicate, the scientific community has not undertaken studies to understand its potential catalytic mechanisms.

Future Research Directions and Unexplored Avenues for Hexafluorosilicon 2 ;nickel 2+ ;hexahydrate

Advanced Studies on Quantum Magnetic Phenomena

Future investigations into the quantum magnetic properties of nickel(II) hexafluorosilicate (B96646) hexahydrate could reveal complex behaviors under extreme conditions. Building upon earlier paramagnetic resonance studies, which have already characterized the trigonal crystalline field splitting of the Ni2+ ion's ground state spin triplet, advanced research can provide deeper insights. researchgate.net

High-pressure electron paramagnetic resonance (EPR) studies have shown that the zero-field splitting parameter (D) of NiSiF6·6H2O is highly sensitive to both pressure and temperature. researchgate.netresearchgate.net A significant finding is the considerable narrowing of the EPR line at low temperatures when the D parameter approaches zero, indicating a unique quantum state. researchgate.netresearchgate.net There exists a specific range of temperatures and pressures where D equals zero, a phenomenon that warrants further theoretical and experimental exploration. researchgate.netresearchgate.net

Future research could focus on:

Ultra-low temperature and high magnetic field studies: Probing the magnetic phase diagram at temperatures below 1 Kelvin and in the presence of intense magnetic fields could uncover quantum phase transitions or novel magnetic ordering phenomena.

Neutron scattering experiments: To directly probe the spin structure and dynamics, inelastic neutron scattering would be invaluable. This could provide detailed information about the magnetic excitations and the nature of the spin Hamiltonian.

Quantum tunneling of magnetization: Investigating the possibility of macroscopic quantum tunneling of magnetization in this material, especially around the D=0 point, could be a fruitful area of research.

ParameterValue/ObservationReference
Zero-Field Splitting (D)Varies with temperature and pressure researchgate.net
Pressure effect on DMagnitude of D is significantly reduced under pressure, can reach zero and change sign researchgate.net
Temperature effect on DNegative D-parameter varies from -0.12 cm⁻¹ at helium temperature to -0.52 cm⁻¹ at 300 K researchgate.net

Exploration of Novel Synthetic Routes and Nanostructured Forms

The synthesis of nickel(II) hexafluorosilicate hexahydrate has traditionally been achieved through straightforward crystallization from aqueous solutions. However, the exploration of novel synthetic methodologies, particularly those yielding nanostructured forms, remains an open and promising field. Techniques such as solvothermal and hydrothermal synthesis, which have been successfully employed for the creation of other nickel-based nanostructures like nanoparticles and nanorods, could be adapted for NiSiF6·6H2O. researchgate.netnih.gov

Potential research directions include:

Solvothermal and Hydrothermal Synthesis: These methods could enable the production of NiSiF6·6H2O nanocrystals with controlled size and morphology by varying parameters like temperature, pressure, solvent, and reaction time. researchgate.netnih.gov The synthesis of nickel and nickel oxide nanoparticles from nickel precursors using these methods suggests the feasibility of this approach. nih.govresearchgate.netpsu.edu

Template-assisted Synthesis: Utilizing porous templates like anodic alumina (B75360) or mesoporous silica (B1680970) could lead to the formation of one-dimensional nanostructures such as nanowires or nanotubes of nickel(II) hexafluorosilicate.

Investigation of Size-Dependent Properties: Once nanostructured forms are successfully synthesized, a key research avenue would be to investigate how their magnetic, electronic, and optical properties differ from the bulk material due to quantum confinement effects.

Investigation of Host-Guest Chemistry within its Crystal Lattice

The crystal structure of nickel(II) hexafluorosilicate hexahydrate, composed of [Ni(H2O)6]2+ cations and [SiF6]2- anions, presents an intriguing framework for potential host-guest chemistry. researchgate.net While research in this area for this specific compound is nascent, the principles of crystal engineering and supramolecular chemistry suggest that the lattice could be modified to accommodate guest molecules or ions. This is an area with significant potential for creating novel functional materials.

Unexplored avenues include:

Guest Molecule Inclusion: Investigating the possibility of encapsulating small neutral molecules within potential voids or channels in the crystal lattice. This could be achieved through co-crystallization or vapor diffusion methods. The inclusion of guest molecules could modify the physical properties of the host material.

Ion Exchange: Exploring the partial or complete exchange of the hexafluorosilicate anion with other anions of similar size and charge. This could lead to the formation of a new family of isostructural materials with tunable properties.

Solvent-Mediated Structural Transformations: Studying the effect of different solvents on the crystal packing and the potential formation of new solvated phases. Research on other nickel-based coordination networks has shown that guest molecules can induce structural phase transformations. researchgate.net

In-depth Theoretical Predictions of Emergent Properties

Computational materials science offers a powerful tool to predict and understand the properties of materials at the atomic level. While experimental data for nickel(II) hexafluorosilicate hexahydrate exists, in-depth theoretical studies based on first-principles calculations are largely absent. Such studies could provide valuable insights into its electronic structure and predict novel emergent properties.

Future theoretical work could focus on:

Density Functional Theory (DFT) Calculations: Performing DFT calculations to determine the electronic band structure, density of states, and optical properties of the compound. researchgate.netrsc.org This would provide a fundamental understanding of its electronic behavior and could predict its potential for applications in optoelectronics.

Prediction of Piezoelectric and Ferroelectric Properties: The non-centrosymmetric nature of the crystal structure (space group R-3) suggests the possibility of piezoelectricity. Theoretical calculations could quantify the piezoelectric tensor and explore the potential for ferroelectricity under certain conditions.

Modeling of Defect Chemistry: Investigating the electronic and magnetic properties of point defects, such as vacancies and substitutions, within the crystal lattice. This would be crucial for understanding the behavior of real-world samples and for intentionally tuning the material's properties through doping.

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring

The study of dynamic processes, such as phase transitions or thermal decomposition, in nickel(II) hexafluorosilicate hexahydrate would greatly benefit from the application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of structural and chemical changes as they occur, providing a more complete picture than ex-situ measurements.

Promising future applications of in-situ techniques include:

In-situ X-ray and Neutron Diffraction: Monitoring the crystal structure as a function of temperature and pressure to precisely map out the phase diagram and understand the mechanisms of any observed phase transitions. researchgate.net

In-situ Raman and Infrared Spectroscopy: Probing the vibrational modes of the [Ni(H2O)6]2+ and [SiF6]2- ions during heating or under pressure to detect subtle changes in bonding and symmetry that accompany phase transitions or decomposition.

Environmental Transmission Electron Microscopy (ETEM): For nanostructured forms of the compound, ETEM could be used to visualize morphological and structural changes in real-time in response to stimuli such as heating or exposure to different gas environments. nih.gov

By pursuing these future research directions, the scientific community can expect to gain a much deeper understanding of the fundamental properties of Hexafluorosilicon(2-);nickel(2+);hexahydrate and potentially unlock new applications in areas ranging from quantum computing to advanced materials.

Q & A

Q. How can computational modeling predict the hydrolysis behavior of hexafluorosilicate(2-) in nickel-containing systems?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian, VASP) model the hydrolysis pathway: SiF62+2H2O6F+SiO2+4H+\text{SiF}_6^{2-} + 2\text{H}_2\text{O} \rightarrow 6\text{F}^- + \text{SiO}_2 + 4\text{H}^+

    Activation energies and transition states are calculated to identify rate-limiting steps. Molecular dynamics (MD) simulations explore solvent effects (e.g., ionic strength, pH) on reaction kinetics. Experimental validation includes monitoring fluoride release via ion chromatography and pH-stat titrations .

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